Pheneturide

Description

Structure

3D Structure

Properties

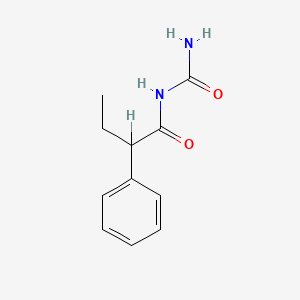

IUPAC Name |

N-carbamoyl-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOQSQHYDOFIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020612 | |

| Record name | Ethylphenylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-49-3, 6192-36-5, 6509-32-6 | |

| Record name | Pheneturide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pheneturide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Pheneturide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheneturide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylphenylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylphenacemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pheneturide's Mechanism of Action in Epilepsy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, an anticonvulsant of the ureide class, has a history of use in the management of epilepsy, particularly in cases refractory to other treatments.[1] While considered largely obsolete in current clinical practice, its mechanism of action remains a subject of scientific interest, offering insights into the complex neuropharmacology of seizure control. This technical guide provides a comprehensive overview of the putative mechanisms underlying this compound's anticonvulsant effects. Although direct and detailed experimental data on this compound is sparse, this document synthesizes the available information, draws inferences from structurally related compounds, and outlines the standard experimental protocols required for its thorough investigation. The proposed mechanisms center on the potentiation of GABAergic inhibition, modulation of voltage-gated ion channels, and inhibition of the metabolic pathways of co-administered anticonvulsants.[2][3]

Introduction

This compound, also known as phenylethylacetylurea, is a derivative of urea and is structurally related to other anticonvulsants like phenacemide.[1][4] Historically, it has been used for severe epilepsy, often as an adjunct therapy. Its clinical utility has been compared to that of phenytoin, with some studies indicating comparable efficacy in seizure control. Understanding the molecular and cellular targets of this compound is crucial for a complete picture of historical antiepileptic drug development and may yet offer insights for the design of novel therapeutic agents. This guide delves into the core proposed mechanisms of action, presents available quantitative data, and provides detailed experimental methodologies for future research.

Proposed Mechanisms of Action

The anticonvulsant properties of this compound are believed to be multifactorial, targeting several key components of neuronal excitability. The primary hypothesized mechanisms are detailed below.

Enhancement of GABAergic Inhibition

A central hypothesis is that this compound enhances the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. Potentiation of GABAergic signaling leads to an increased influx of chloride ions through the GABA-A receptor, resulting in hyperpolarization of the neuronal membrane. This hyperpolarized state increases the threshold for action potential firing, thereby suppressing the excessive neuronal discharge that characterizes seizures.

Modulation of Voltage-Gated Sodium Channels

Similar to many other anticonvulsant drugs, this compound is thought to modulate the function of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials. By binding to these channels, likely in a state-dependent manner (favoring the inactivated state), this compound may reduce the rate of channel recovery from inactivation. This action would limit the ability of neurons to fire at high frequencies, a hallmark of seizure activity.

Modulation of Voltage-Gated Calcium Channels

There is also a potential role for the modulation of voltage-gated calcium channels in the mechanism of action of this compound. Calcium influx through these channels is essential for neurotransmitter release at the synapse. By inhibiting these channels, this compound could reduce the release of excitatory neurotransmitters, thus dampening neuronal excitability.

Inhibition of Cytochrome P450 Enzymes

A clinically significant aspect of this compound's pharmacology is its ability to inhibit the metabolism of other anticonvulsant drugs, most notably phenytoin. This effect is likely mediated through the inhibition of cytochrome P450 (CYP) enzymes in the liver. By slowing the metabolism of co-administered drugs, this compound can lead to their accumulation and potentiate their therapeutic and toxic effects.

Quantitative Data

A thorough review of the scientific literature reveals a significant scarcity of direct quantitative pharmacological data for this compound's interaction with its putative molecular targets. However, pharmacokinetic data from human studies are available.

| Parameter | Value | Reference |

| Half-Life (single dose) | 54 hours (range: 31-90 hours) | |

| Half-Life (repeated administration) | ~40 hours | |

| Total Body Clearance | 2.6 L/hour (100% nonrenal) | |

| Kinetics | First-order |

Table 1: Pharmacokinetic Parameters of this compound

Signaling Pathways and Experimental Workflows

To elucidate the precise mechanisms of action of this compound, a series of well-established experimental protocols would be required. The following sections detail these methodologies and include diagrams to visualize the key processes.

Proposed Signaling Pathway of this compound's Anticonvulsant Action

The following diagram illustrates the hypothesized signaling pathways through which this compound exerts its anticonvulsant effects at the neuronal synapse.

Caption: Proposed multimodal action of this compound at a central synapse.

Experimental Workflow for Investigating Ion Channel Modulation

Standard electrophysiological techniques, such as patch-clamp, would be employed to study the effects of this compound on voltage-gated sodium and calcium channels.

Caption: Workflow for patch-clamp electrophysiology experiments.

Experimental Workflow for Assessing GABA-A Receptor Modulation

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Caption: Workflow for radioligand binding assays.

Experimental Workflow for Cytochrome P450 Inhibition Assay

To quantify the inhibitory effect of this compound on drug metabolism, an in vitro assay using human liver microsomes would be performed.

References

An In-depth Technical Guide to the Initial Synthesis and Characterization of Pheneturide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of Pheneturide, an anticonvulsant agent also known as ethylphenylacetylurea. This document details the synthetic pathway, experimental protocols, and analytical characterization of the compound, presenting quantitative data in structured tables and visualizing workflows using Graphviz diagrams.

Introduction

This compound, with the IUPAC name N-carbamoyl-2-phenylbutanamide, is a ureide-class anticonvulsant.[1][2][3][4] Its molecular formula is C₁₁H₁₄N₂O₂ and it has a molecular weight of approximately 206.24 g/mol .[5] While its clinical use has become less common, it remains a molecule of interest for researchers exploring antiepileptic compounds and their mechanisms of action. This guide serves as a foundational resource for the laboratory-scale synthesis and rigorous characterization of this compound.

Synthesis of this compound

The most direct and commonly cited method for the synthesis of this compound involves a two-step process starting from 2-phenylbutanoic acid. The first step is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, 2-phenylbutanoyl chloride. The second step is the acylation of urea with the freshly prepared 2-phenylbutanoyl chloride.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Preparation of 2-Phenylbutanoyl Chloride

-

Materials:

-

2-Phenylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (optional, as an inert solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place the 2-phenylbutanoic acid.

-

Add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents). The reaction can be performed neat or in a dry, inert solvent like toluene.

-

Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction's progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The residue is crude 2-phenylbutanoyl chloride.

-

Step 2: Synthesis of this compound (N-carbamoyl-2-phenylbutanamide)

-

Materials:

-

2-Phenylbutanoyl chloride (from Step 1)

-

Urea

-

Anhydrous solvent (e.g., ethanol, methanol, or toluene)

-

-

Procedure:

-

In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent.

-

Slowly add the crude or purified 2-phenylbutanoyl chloride to the urea solution with constant stirring. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.

-

After the addition is complete, the reaction mixture may be gently heated for several hours to ensure completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude this compound may precipitate. The product is then collected by filtration.

-

The crude product is purified by recrystallization, for example, from ethanol, to yield pure this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are typically employed.

Characterization Workflow

Caption: Logical workflow for the characterization of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₂ | |

| Molecular Weight | 206.24 g/mol | |

| IUPAC Name | N-carbamoyl-2-phenylbutanamide | |

| Appearance | White to off-white crystalline solid | |

| Melting Point (dl-form) | 149-150 °C |

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value (m/z) | Reference |

| GC-MS | Molecular Ion [M]⁺ | 206 | |

| Top Peak | 91 | ||

| 2nd Highest Peak | 146 | ||

| MS-MS | Precursor Ion [M+H]⁺ | 207.1128 | |

| Top Fragment Peak | 119 | ||

| 2nd Highest Fragment | 164 | ||

| 3rd Highest Fragment | 162 |

Table 3: Expected NMR and IR Spectroscopic Data for this compound

| Technique | Parameter | Expected Chemical Shift / Frequency | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | ~ 7.2 - 7.4 | Aromatic protons (C₆H₅) |

| ~ 3.5 - 3.7 | Methine proton (CH) | ||

| ~ 1.8 - 2.1 | Methylene protons (CH₂) | ||

| ~ 0.9 - 1.1 | Methyl protons (CH₃) | ||

| ~ 5.5 - 8.5 (broad) | Amide and Urea protons (NH, NH₂) | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~ 170 - 175 | Carbonyl carbon (C=O, amide) |

| ~ 155 - 160 | Carbonyl carbon (C=O, urea) | ||

| ~ 138 - 142 | Aromatic carbon (C-ipso) | ||

| ~ 126 - 129 | Aromatic carbons (CH) | ||

| ~ 50 - 55 | Methine carbon (CH) | ||

| ~ 25 - 30 | Methylene carbon (CH₂) | ||

| ~ 10 - 15 | Methyl carbon (CH₃) | ||

| FT-IR | Frequency (cm⁻¹) | ~ 3400 - 3100 | N-H stretching (amide and urea) |

| ~ 3100 - 3000 | C-H stretching (aromatic) | ||

| ~ 3000 - 2850 | C-H stretching (aliphatic) | ||

| ~ 1700 - 1630 | C=O stretching (amide and urea) | ||

| ~ 1600, ~1450 | C=C stretching (aromatic) |

Experimental Protocols for Characterization

-

Melting Point Determination: The melting point is determined using a standard capillary melting point apparatus. A small, powdered sample of the purified this compound is packed into a capillary tube and heated at a steady rate. The temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

NMR Spectroscopy:

-

¹H and ¹³C NMR: A sample of this compound (5-20 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a tetramethylsilane (TMS) internal standard. The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer. A solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. The spectrum is recorded over a range of approximately 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Mass spectral data can be obtained using various techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with an appropriate ionization method (e.g., electrospray ionization - ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Conclusion

This technical guide provides a detailed framework for the initial synthesis and characterization of this compound. The outlined two-step synthesis from 2-phenylbutanoic acid is a reliable method for obtaining the target compound. The subsequent characterization using a combination of physical and spectroscopic methods is crucial for verifying the identity and purity of the synthesized this compound. The data and protocols presented herein are intended to support researchers in the fields of medicinal chemistry and drug development in their work with this and related compounds.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209) [hmdb.ca]

- 2. pschemicals.com [pschemicals.com]

- 3. CAS 90-49-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C11H14N2O2 | CID 72060 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Pheneturide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, also known as ethylphenacemide, is an anticonvulsant drug of the ureide class.[1] While its clinical use has become limited due to the development of newer agents with more favorable safety profiles, this compound remains a subject of scientific interest for its mechanism of action and metabolic pathways.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, metabolism, and relevant experimental methodologies. The information is presented to support further research and drug development endeavors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3] It is structurally related to phenobarbital and can be considered a metabolic degradation product.[1]

Identifiers and Chemical Structure

| Property | Value | Reference |

| IUPAC Name | N-carbamoyl-2-phenylbutanamide | |

| CAS Number | 90-49-3 | |

| Molecular Formula | C₁₁H₁₄N₂O₂ | |

| Molecular Weight | 206.24 g/mol | |

| Synonyms | Ethylphenacemide, (2-phenylbutyryl)urea, Benuride, Deturid, Phenuride, Lircapyl, M-551 |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Melting Point | dl-Form: 149-150 °Cd-Form: 168-169 °Cl-Form: 162-163 °C | |

| Solubility | Moderately soluble in waterSoluble in organic solvents such as acetone and DMSO (100 mg/mL) | |

| Density | 1.15 g/cm³ | |

| Refractive Index | 1.547 |

Pharmacological Properties

Mechanism of Action

The anticonvulsant activity of this compound is believed to be multifactorial, involving several potential mechanisms:

-

Enhancement of GABAergic Inhibition: this compound is thought to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This action would lead to increased neuronal hyperpolarization, making neurons less likely to fire and thereby suppressing seizure activity.

-

Modulation of Ion Channels: There is evidence to suggest that this compound may modulate the activity of voltage-gated sodium and calcium channels. By inhibiting these channels, it can reduce neuronal excitability and the propagation of action potentials.

-

Inhibition of Drug Metabolism: this compound is known to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin. This inhibition can lead to increased plasma concentrations of co-administered drugs, potentiating their therapeutic effects.

-

Enzyme Induction: Paradoxically, this compound has also been shown to be a potent inducer of drug-metabolizing enzymes, including cytochrome P450 and uridine 5'-diphospho-glucuronosyltransferases. This dual role as both an inhibitor and inducer of drug metabolism highlights the complexity of its pharmacokinetic interactions.

References

Pheneturide: An In-depth Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant drug of the ureide class. Historically used in the management of severe epilepsy, particularly psychomotor seizures, its clinical application has waned with the advent of newer therapeutic agents with more favorable safety profiles.[1][2] This technical guide provides a comprehensive exploration of the biological activity of this compound, consolidating available data on its mechanism of action, pharmacokinetics, metabolism, and anticonvulsant effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the pharmacology of ureide-class anticonvulsants and the exploration of established, albeit less common, therapeutic agents. While this compound has been the subject of study for several decades, it is important to note that specific quantitative data, such as in vitro binding affinities and in vivo median effective doses, are not extensively available in publicly accessible literature. This guide therefore focuses on summarizing the established qualitative and semi-quantitative findings and detailing the experimental protocols used to investigate its biological activity.

Mechanism of Action

The precise molecular mechanism of action for this compound is not fully elucidated but is believed to be multi-faceted, primarily involving the modulation of inhibitory and excitatory neurotransmission.

Enhancement of GABAergic Neurotransmission

A primary proposed mechanism for this compound's anticonvulsant effect is the enhancement of GABAergic inhibition.[1] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.[3][4] By potentiating the action of GABA at GABA-A receptors, this compound is thought to increase the influx of chloride ions into neurons. This leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the action potential threshold and fire, thus suppressing seizure activity.

Modulation of Voltage-Gated Ion Channels

This compound is also suggested to exert its effects through the modulation of voltage-gated sodium and calcium channels, a common mechanism among many anticonvulsant drugs.

-

Sodium Channels: By interacting with voltage-gated sodium channels, this compound may stabilize the inactivated state of these channels. This action would limit the sustained, high-frequency firing of neurons that is characteristic of seizure activity.

-

Calcium Channels: Modulation of voltage-gated calcium channels by this compound could reduce the influx of calcium into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.

Inhibition of Drug Metabolism

A significant aspect of this compound's biological activity is its ability to inhibit the metabolism of other concurrently administered anticonvulsants, most notably phenytoin. This inhibition of hepatic enzymes can lead to increased plasma concentrations of these drugs, potentially enhancing their therapeutic effect but also increasing the risk of toxicity. This compound has also been described as a potent liver enzyme inducer, potentially more so than phenobarbital, which can affect the metabolism of various compounds.

Signaling Pathway Diagram

Quantitative Data

Quantitative data for this compound is sparse in the available literature. The following tables summarize the key pharmacokinetic and metabolic parameters that have been reported.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Half-life (single dose) | 54 hours (range: 31-90) | |

| Half-life (repetitive administration) | 40 hours | |

| Total Body Clearance | 2.6 L/hr (range: 1.73-3.59) | |

| Renal Clearance | 100% non-renal |

Table 2: Major Metabolites of this compound in Humans and Rats (% of total metabolites isolated)

| Metabolite | Human (%) | Rat (%) | Reference |

| 2-(4-hydroxyphenyl)-butyroylurea | 37.5 | 70.5 | |

| 2-phenylbutyric acid | 40.6 | - | |

| 2-(4-hydroxyphenyl)-butyric acid | 11.9 | - | |

| 3-hydroxy-2-phenyl-butyroylurea | - | 19.6 |

Experimental Protocols

The anticonvulsant activity of this compound and related compounds is typically evaluated using standardized preclinical models.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

-

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

-

Apparatus: An electroconvulsometer with corneal electrodes.

-

Animals: Male albino mice (e.g., CD-1 strain, 20-30 g) are commonly used.

-

Procedure:

-

Animals are divided into groups and administered the test compound (this compound), vehicle, or a positive control at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

-

At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes, which are moistened with saline to ensure good electrical contact.

-

Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

-

Endpoint: Abolition of the hindlimb tonic extension is considered protection.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Workflow for the Maximal Electroshock (MES) Seizure Test

Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.

-

Objective: To assess the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.

-

Materials: Pentylenetetrazol (PTZ), syringes, and observation chambers.

-

Animals: Male albino mice (18-25 g) are commonly used.

-

Procedure:

-

Animals are divided into groups and administered the test compound, vehicle, or a positive control.

-

At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

-

Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes) for the onset of clonic seizures.

-

-

Endpoint: The absence of a generalized clonic seizure for a defined period (e.g., 5 seconds) is considered protection.

-

Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

Workflow for the Pentylenetetrazol (PTZ) Seizure Test

In Vivo Metabolism Study

-

Objective: To identify and quantify the metabolites of this compound in a biological system.

-

Subjects: Human volunteers or laboratory animals (e.g., rats).

-

Procedure:

-

A known dose of this compound is administered to the subjects (e.g., a single oral dose of 10 mg/kg for humans or repeated oral doses of 250 mg/kg for rats).

-

Urine and/or blood samples are collected over a specified period.

-

Metabolites are extracted from the biological samples using techniques such as solid-phase extraction (e.g., with Amberlite XAD-2).

-

The extracts are often treated with enzymes (e.g., enzymatic hydrolysis) to cleave conjugates.

-

The metabolites are then separated and purified using methods like preparative High-Performance Liquid Chromatography (HPLC).

-

-

Analysis: The structures of the isolated metabolites are determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Metabolic Pathway of this compound

Conclusion

This compound is an anticonvulsant with a complex biological profile, likely exerting its effects through multiple mechanisms including the enhancement of GABAergic neurotransmission and modulation of ion channel activity. Its significant impact on the metabolism of other drugs is a key characteristic that has both therapeutic and safety implications. While its clinical use has diminished, the study of this compound continues to provide valuable insights into the pharmacology of epilepsy and the development of anticonvulsant therapies. Further research, particularly to obtain more precise quantitative data on its molecular targets, would be beneficial for a more complete understanding of its biological activity. This guide serves as a foundational resource for professionals in the field, summarizing the current state of knowledge and providing a framework for future investigations into this and related compounds.

References

Pheneturide: A Technical Overview for Drug Development Professionals

An In-depth Guide to the IUPAC Nomenclature, Synonyms, and Scientific Data of the Anticonvulsant Agent Pheneturide.

This technical guide provides a comprehensive overview of this compound, an anticonvulsant of the ureide class. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, mechanism of action, pharmacokinetic properties, and relevant experimental protocols.

Chemical Identity: IUPAC Name and Synonyms

This compound is chemically known by its IUPAC name, (RS)-N-Carbamoyl-2-phenyl-butanamide [1]. Over the years, it has been referred to by a multitude of synonyms and trade names in scientific literature and clinical practice.

A comprehensive list of these identifiers is provided below:

-

Phenylethylacetylurea[1]

-

Ethylphenacemide[1]

-

2-Phenylbutyrylurea[2]

-

Benuride[2]

-

Deturid

-

Pheneturid

-

Septotence

-

Trinuride

-

Feneturida

-

Pheneturidum

-

Lircapyl

-

(2-phenylbutanoyl)urea

-

M-551

-

S 46

Mechanism of Action

The anticonvulsant properties of this compound are believed to be multifactorial, primarily involving the enhancement of inhibitory neurotransmission and the modulation of metabolic pathways of other co-administered anticonvulsants.

The proposed mechanisms of action include:

-

Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). This is likely achieved through a positive allosteric modulation of the GABA-A receptor, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane. This raises the seizure threshold, thereby reducing neuronal excitability.

-

Inhibition of Drug Metabolism: this compound has been observed to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin. This inhibition of hepatic enzymes can lead to elevated plasma concentrations of co-administered drugs, which may contribute to both their therapeutic and toxic effects.

Below is a diagram illustrating the proposed signaling pathway for the enhancement of GABAergic inhibition by this compound.

Pharmacokinetic Profile

Pharmacokinetic studies in human volunteers have provided key insights into the absorption, distribution, metabolism, and excretion of this compound. The data suggests that the drug follows first-order kinetics.

| Parameter | Single Dose | Repetitive Administration | Reference |

| Half-life (t½) | 54 hours (range: 31-90) | 40 hours | |

| Total Body Clearance | 2.6 L/hr (range: 1.73-3.59) | Unchanged | |

| Route of Elimination | 100% non-renal | 100% non-renal |

The long half-life of this compound contributes to the maintenance of steady-state plasma concentrations upon repeated administration, which is a desirable characteristic for long-term anticonvulsant therapy.

Experimental Protocols

This section outlines the methodologies for key experiments related to the synthesis and evaluation of this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-phenylbutyryl chloride with urea.

Materials:

-

2-Phenylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Urea

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

Preparation of 2-Phenylbutyryl Chloride:

-

In a round-bottom flask fitted with a reflux condenser, combine 2-phenylbutanoic acid and an excess of thionyl chloride in an anhydrous solvent.

-

Gently reflux the mixture for 2-3 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent via distillation under reduced pressure to obtain crude 2-phenylbutyryl chloride.

-

-

Synthesis of this compound:

-

In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent.

-

Slowly add the prepared 2-phenylbutyryl chloride to the urea solution while stirring.

-

The reaction mixture is stirred for several hours at room temperature.

-

The crude this compound is then purified, typically by recrystallization, to yield the final product.

-

The following diagram illustrates the workflow for the synthesis of this compound.

Anticonvulsant Activity Screening

The anticonvulsant efficacy of this compound can be evaluated using standard preclinical models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests.

Maximal Electroshock (MES) Test:

-

Objective: To assess the ability of the compound to prevent the tonic hindlimb extension phase of a maximal seizure.

-

Procedure:

-

Administer this compound at various doses to a cohort of laboratory animals (e.g., mice).

-

After a predetermined time, induce a seizure via corneal or auricular electrodes using a high-frequency electrical stimulus.

-

Observe the animals for the presence or absence of the tonic hindlimb extension. The absence of this phase is indicative of anticonvulsant activity.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test:

-

Objective: To evaluate the compound's efficacy against chemically-induced clonic seizures.

-

Procedure:

-

Administer this compound at various doses to the test animals.

-

After a set pretreatment time, inject a convulsant dose of pentylenetetrazol subcutaneously.

-

Observe the animals for a defined period for the onset of clonic seizures. Protection is defined as the absence of clonic seizures.

-

The following diagram illustrates a generalized workflow for these anticonvulsant screening protocols.

References

An In-depth Technical Guide to Pheneturide: From Molecular Properties to Clinical Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pheneturide, an anticonvulsant agent of the ureide class. This document delves into its chemical and physical properties, mechanism of action, pharmacokinetic profile, and clinical applications, with a focus on providing detailed experimental methodologies and data presentation for research and development purposes.

Core Chemical and Physical Data

This compound, also known as ethylphenacemide, is a derivative of urea. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 90-49-3 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1] |

| IUPAC Name | N-carbamoyl-2-phenylbutanamide | |

| Synonyms | Ethylphenacemide, (2-Phenylbutyryl)urea | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Moderately soluble in water, more soluble in organic solvents |

Mechanism of Action: Enhancement of GABAergic Neurotransmission

The primary mechanism of action of this compound is believed to be the enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. While the precise binding site has not been definitively elucidated, it is hypothesized that this compound, as a ureide-class anticonvulsant structurally related to phenobarbital, acts as a positive allosteric modulator of the GABA-A receptor. This modulation is thought to increase the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Below is a diagram illustrating the proposed signaling pathway for this compound's action on the GABA-A receptor.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its therapeutic application.

| Pharmacokinetic Parameter | Value | Reference(s) |

| Half-life (single dose) | ~54 hours | |

| Half-life (multiple doses) | ~40 hours | |

| Clearance | 100% non-renal, indicating extensive metabolism | |

| Kinetics | First-order kinetics |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of urea with 2-phenylbutanoyl chloride. The following is a representative experimental protocol.

Step 1: Preparation of 2-Phenylbutanoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-phenylbutanoic acid with an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for 1-2 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride via distillation under reduced pressure to obtain crude 2-phenylbutanoyl chloride.

Step 2: Synthesis of this compound

-

Dissolve urea in a suitable anhydrous solvent (e.g., dichloromethane) in a separate reaction flask under an inert atmosphere.

-

Add the freshly prepared 2-phenylbutanoyl chloride dropwise to the urea solution at room temperature with constant stirring.

-

Allow the reaction to proceed for several hours, monitoring its completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Preclinical Evaluation of Anticonvulsant Activity

Maximal Electroshock (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animals: Male albino mice (20-30 g) are used.

-

Drug Administration: Administer this compound at various doses via oral gavage or intraperitoneal injection. A vehicle control group should be included.

-

Induction of Seizure: At the time of peak drug effect, induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

-

Animals: Male albino mice (20-30 g) are used.

-

Drug Administration: Administer this compound at various doses.

-

Induction of Seizure: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

-

Observation: Observe the animals for 30 minutes for the onset of clonic seizures lasting at least 5 seconds.

-

Endpoint: Protection is defined as the absence of clonic seizures during the observation period.

-

Data Analysis: Calculate the ED₅₀ for protection against PTZ-induced seizures.

Clinical Trial Protocol: Double-Blind, Cross-Over Study

Based on the comparative study of this compound and Phenytoin, a similar protocol can be designed to evaluate the efficacy and safety of a new anticonvulsant agent against this compound.

-

Study Design: A double-blind, randomized, cross-over design.

-

Patient Population: Patients with a confirmed diagnosis of a specific type of epilepsy (e.g., partial-onset seizures) who are not adequately controlled by their current medication.

-

Treatment Periods: Each patient will receive two treatment periods, separated by a washout period. In one period, they will receive this compound, and in the other, the comparator drug. The order of treatment will be randomized.

-

Dosage: The dosage of this compound and the comparator drug will be titrated to an optimal effective and tolerated dose for each patient.

-

Primary Endpoint: The primary efficacy endpoint will be the percentage change in seizure frequency from baseline for each treatment period.

-

Secondary Endpoints: Secondary endpoints will include the proportion of patients with a ≥50% reduction in seizure frequency, seizure-free days, and adverse event profiles.

-

Data Analysis: Statistical analysis will be performed to compare the efficacy and safety of the two treatments.

Quantitative Analysis in Biological Samples

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma or serum, add 300 µL of a precipitating agent (e.g., acetonitrile containing a suitable internal standard).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

This technical guide provides a foundational understanding of this compound for research and drug development professionals. The detailed protocols and data presented herein are intended to facilitate further investigation into this and other related anticonvulsant compounds.

References

An In-depth Technical Guide to the Anticonvulsant Properties of Pheneturide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant medication belonging to the ureide class.[1] Structurally related to phenobarbital, it has been considered a metabolic product of the latter.[1][2] Historically, this compound has been utilized in the treatment of severe epilepsy, particularly temporal lobe epilepsy and partial seizures, often reserved for cases where other, less toxic treatments have failed.[1][2] Due to the development of newer therapeutic agents, its clinical use has become limited and is now largely considered obsolete in many regions. This guide synthesizes the available technical information on its mechanism of action, pharmacological data, and the experimental protocols used to assess its anticonvulsant profile.

Proposed Mechanism of Action

The precise molecular mechanism of this compound is not fully elucidated but is believed to be multi-targeted, dampening neuronal excitability through several concerted actions. The primary proposed mechanisms involve the modulation of inhibitory and excitatory pathways.

-

Potentiation of GABAergic Inhibition: this compound is thought to act as a positive allosteric modulator of the GABA-A receptor. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the effects of GABA, this compound likely increases the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane. This hyperpolarized state raises the seizure threshold, making it more difficult for neurons to fire.

-

Blockade of Voltage-Gated Sodium Channels: A key proposed mechanism is the inhibition of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials. By blocking these channels, this compound may reduce the rapid and uncontrolled neuronal firing that characterizes a seizure.

-

Modulation of Voltage-Gated Calcium Channels: There is evidence to suggest that this compound may also influence voltage-gated calcium channels. By modulating these channels, it could reduce the influx of calcium at the synapse, which in turn would decrease the release of excitatory neurotransmitters, further contributing to the suppression of seizure activity.

Pharmacological Data

Quantitative Data: Pharmacokinetics

A study in healthy human volunteers elucidated the pharmacokinetic profile of this compound following single and multiple doses. The drug exhibits first-order kinetics and a long half-life, making it suitable for long-term administration.

| Parameter | Value | Notes |

| Half-life (single dose) | 54 hours (range: 31-90) | Indicates a long duration of action. |

| Half-life (multiple doses) | 40 hours | - |

| Total Body Clearance | 2.6 L/hr (range: 1.73-3.59) | Clearance is 100% non-renal. |

| Kinetics | First-order | In the dose range studied. |

| Table 1: Pharmacokinetic Parameters of this compound in Humans. Data sourced from Galeazzi et al., 1979. |

Clinical Efficacy

Direct comparative data on anticonvulsant potency (e.g., ED50 values) is scarce. However, a double-blind, cross-over clinical trial involving 94 outpatients compared this compound to Phenytoin, a widely used anticonvulsant. The study found no significant difference in the frequency of seizures between the two treatment groups, suggesting that this compound has an efficacy comparable to that of Phenytoin for controlling seizures in the patient population studied.

Experimental Protocols

While detailed protocols from studies specifically investigating this compound are limited, the following sections describe standardized, detailed methodologies for key preclinical experiments used to characterize the anticonvulsant spectrum of a compound.

Maximal Electroshock Seizure (MES) Test

This model is a benchmark for identifying compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Methodology:

-

Animals: Male adult mice (e.g., CD-1 or C57BL/6 strains) or rats (e.g., Sprague-Dawley) are used.

-

Drug Administration: The test compound (this compound) or vehicle control is administered via a clinically relevant route, such as intraperitoneally (i.p.) or orally (p.o.), across a range of doses.

-

Seizure Induction: At the predetermined time of peak drug effect, a topical anesthetic is applied to the corneas of the animal. A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

-

Observation & Endpoint: The animal is immediately observed for the presence or absence of a tonic hindlimb extension lasting at least 3 seconds. The abolition of this tonic phase is considered protection.

-

Data Analysis: The ED50 (the dose that protects 50% of the animals) is calculated from the dose-response data, typically using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures by assessing their ability to elevate the seizure threshold.

Objective: To determine the ability of a test compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.

Methodology:

-

Animals: Male adult mice or rats are used.

-

Drug Administration: The test compound (this compound) or vehicle control is administered.

-

Seizure Induction: At the time of peak effect, a subcutaneous (s.c.) injection of PTZ is administered at a dose known to induce clonic seizures in the majority of untreated animals (e.g., 85 mg/kg in mice).

-

Observation & Endpoint: The animal is immediately placed in an observation chamber and observed for a set period (e.g., 30 minutes). Protection is defined as the absence of a generalized clonic seizure lasting for at least 5 seconds.

-

Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

Rotarod Test for Neurotoxicity

This test is a standard procedure to assess motor impairment or neurological deficit, a common side effect of centrally acting drugs.

Objective: To assess the effect of a test compound on motor coordination and balance.

Methodology:

-

Animals: Male mice or rats are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set duration (e.g., one minute).

-

Drug Administration: On the test day, various doses of the compound are administered.

-

Testing: At the time of peak drug effect, animals are placed on the rotating rod.

-

Endpoint: Neurological deficit is indicated if the animal falls off the rod within the set time.

-

Data Analysis: The TD50 (the dose causing toxicity in 50% of the animals) is calculated. The ratio of TD50 to ED50 gives the Protective Index (PI), a measure of the drug's therapeutic window.

Drug Interactions and Metabolism

This compound is a known inhibitor of the metabolism of other anticonvulsants, most notably phenytoin. This interaction leads to increased plasma levels of phenytoin, which can enhance its therapeutic effect but also increase the risk of toxicity. Therefore, careful monitoring of plasma drug levels is crucial when these drugs are co-administered. Additionally, this compound has been described as a potent inducer of liver enzymes, which can affect the pharmacokinetics of other drugs metabolized by these enzymes.

Conclusion

This compound is a ureide-class anticonvulsant with a history of clinical use in severe and refractory epilepsy. Its therapeutic effect is likely exerted through a combination of mechanisms, including the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium and calcium channels. While it has demonstrated clinical efficacy comparable to phenytoin, a significant gap exists in the modern scientific literature regarding its specific quantitative pharmacological data, such as binding affinities and potency in standardized preclinical models. The experimental protocols detailed in this guide provide a framework for the type of rigorous preclinical evaluation necessary to fully characterize the anticonvulsant profile of compounds like this compound. Further research employing these modern methodologies would be invaluable to fully elucidate its pharmacological profile and potential for targeted therapeutic applications.

References

The Effect of Pheneturide on GABAergic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, an anticonvulsant drug, is understood to exert its therapeutic effects primarily through the modulation of GABAergic neurotransmission. This technical guide provides an in-depth analysis of the core mechanisms by which this compound is believed to enhance the activity of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. Due to a scarcity of direct quantitative data for this compound, this guide incorporates data from its close structural and functional analogue, phenobarbital, to provide a comprehensive overview. The guide details the positive allosteric modulation of the GABA-A receptor, potential effects on GABA-metabolizing enzymes, and includes detailed experimental protocols and data presented in a structured format to facilitate research and development.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability. The GABAergic system is the primary inhibitory network in the brain and a key target for anticonvulsant therapies. This compound is an anticonvulsant of the ureide class that is conceptually a metabolic degradation product of phenobarbital[1]. Its mechanism of action is primarily attributed to the enhancement of GABAergic inhibition, which leads to a reduction in neuronal firing and seizure propagation. This guide synthesizes the available information on this compound's interaction with the GABAergic system, with a focus on its effects on the GABA-A receptor and the enzymes responsible for GABA metabolism.

Mechanism of Action at the GABA-A Receptor

The principal mechanism by which this compound is thought to exert its anticonvulsant effects is through the positive allosteric modulation of the GABA-A receptor[2][3]. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing[4].

This compound, like other barbiturates, binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA by increasing the duration of the chloride channel opening[5]. This prolonged channel opening enhances the influx of chloride ions, thereby strengthening the inhibitory signal. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.

Quantitative Data on GABA-A Receptor Modulation (Phenobarbital as a Proxy)

The following table summarizes quantitative data for phenobarbital's interaction with the GABA-A receptor, which is used as a proxy for this compound due to the lack of specific data for the latter.

| Parameter | Value | Description | Source |

| EC50 (Direct Activation) | 3.0 mM | The concentration of phenobarbital required to directly activate 50% of the maximal GABA-A receptor chloride current. | |

| EC50 (Potentiation) | 0.89 mM | The concentration of phenobarbital required to produce 50% of the maximal potentiation of a 1 µM GABA-activated current. | |

| Effect on Channel Kinetics | Increases the proportion of channels opening to the longest open state (9 msec) | Phenobarbital prolongs the mean channel open time, leading to an increased overall chloride ion flux. |

Signaling Pathway of this compound at the GABA-A Receptor

The following diagram illustrates the proposed mechanism of this compound's action as a positive allosteric modulator of the GABA-A receptor.

References

- 1. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 4. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core of Anticonvulsant Action: A Technical Guide to Ureide Class Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental research surrounding ureide class anticonvulsants, a cornerstone in the management of epilepsy. This document provides a comprehensive overview of their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. Quantitative data is presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core principles governing this important class of drugs.

Introduction to Ureide Anticonvulsants

The ureide class of compounds, characterized by the presence of a urea or a related cyclic ureide functional group, has been a prolific source of anticonvulsant drugs for decades. Seminal compounds like phenobarbital and phenytoin paved the way for the development of a wide array of derivatives with improved therapeutic profiles. The fundamental pharmacophore for many ureide anticonvulsants consists of a cyclic ureide moiety, such as a hydantoin or barbiturate ring, substituted with one or two aromatic rings. The spatial arrangement of these hydrophobic aromatic groups is a critical determinant of their anticonvulsant activity.

Mechanism of Action

The anticonvulsant effects of ureide derivatives are primarily attributed to their ability to modulate neuronal excitability through interactions with voltage-gated ion channels and neurotransmitter systems. The two principal mechanisms are the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition. Some ureides also exhibit effects on glutamatergic neurotransmission.

Modulation of Voltage-Gated Sodium Channels

A primary mechanism of action for many ureide anticonvulsants, including phenytoin and carbamazepine, is the blockade of voltage-gated sodium channels.[1][2][3] These drugs exhibit a use-dependent and voltage-dependent blockade, meaning they preferentially bind to and stabilize the inactivated state of the sodium channel.[1] This action reduces the number of available channels that can open in response to depolarization, thereby limiting the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures.

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[4] Phenobarbital and other barbiturates enhance GABAergic inhibition by binding to the GABAA receptor, a ligand-gated ion channel. This binding potentiates the GABA-mediated influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The GABAA receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), and the specific subunit composition influences the pharmacological response to different drugs.

Modulation of Glutamatergic Neurotransmission

Glutamate is the major excitatory neurotransmitter in the brain, and its receptors, particularly the AMPA and Kainate subtypes, are implicated in the generation and spread of seizures. Some ureide-like compounds have been shown to modulate glutamatergic signaling. By antagonizing AMPA and Kainate receptors, these compounds can reduce the fast excitatory postsynaptic currents, thereby dampening excessive neuronal excitation.

Quantitative Anticonvulsant Activity

The anticonvulsant potency of ureide derivatives is typically evaluated using in vivo and in vitro models. The Maximal Electroshock Seizure (MES) test and the Pentylenetetrazole (PTZ) test are standard in vivo assays, providing the median effective dose (ED50) required to protect against seizures. In vitro assays, such as the radioligand binding assay, determine the affinity of a compound for its molecular target, expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) | Reference |

| Phenytoin | Mice | MES | Intraperitoneal | 9.5 | |

| Phenytoin | Rats | MES | Oral | 121 µmol/kg | |

| Phenobarbital | Mice | MES | Intraperitoneal | 21.8 | |

| Phenobarbital | Rats | Status Epilepticus | Intraperitoneal | 14.2 | |

| Carbamazepine | Mice | MES | Intraperitoneal | 8.8 | |

| Carbamazepine | Rats | MES | - | 7.5 | |

| N-(2-hydroxyethyl)decanamide | Mice | MES | - | 22.0 | |

| N-(2-hydroxyethyl)stearamide | Mice | MES | - | 20.5 | |

| Compound 6d (Triazolopyrimidine derivative) | Mice | MES | - | 15.8 |

| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) | Reference |

| Phenobarbital | Rats | PTZ | - | - | |

| Diazepam | - | PTZ | - | - | |

| Valproate | Mice | PTZ | - | - | |

| Aqueous extract of Teucrium polium | Mice | PTZ | - | 22.4 | |

| n-butanol fraction of Teucrium polium | Mice | PTZ | - | 12.6 |

| Compound | Target | Assay | IC50 (µM) | Reference |

| Phenytoin | Voltage-gated Sodium Channel | Radioligand Binding ([3H]batrachotoxin) | 40 | |

| Phenytoin | Voltage-gated Sodium Channel | Electrophysiology | 72.6 | |

| Phenytoin | Voltage-gated Sodium Channel (inactivated state) | Electrophysiology | 19 | |

| Carbamazepine | Voltage-gated Sodium Channel (inactivated state) | Electrophysiology | 25 | |

| Carbamazepine | Voltage-gated Sodium Channel (peak Na+ current) | Electrophysiology | 56 | |

| Carbamazepine | Voltage-gated Sodium Channel (sustained Na+ current) | Electrophysiology | 18 | |

| Compound 10 (Ameltolide analogue) | Voltage-gated Sodium Channel | Radioligand Binding ([3H]batrachotoxinin-A-20α-benzoate) | 0.11 |

Experimental Protocols

Synthesis of Ureide Anticonvulsants

Phenytoin (5,5-diphenylhydantoin) can be synthesized via the condensation of benzil with urea in the presence of a base.

-

Procedure: A mixture of benzil (5.3 g, 0.025 mol), urea (3.0 g, 0.05 mol), 30% aqueous sodium hydroxide solution (15 ml), and ethanol (75 ml) is placed in a round-bottom flask. The mixture is refluxed for 2 hours. After cooling to room temperature, the reaction mixture is poured into 125 ml of water and mixed. The solution is allowed to stand for 15 minutes and then filtered. The filtrate is strongly acidified with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and recrystallized from industrial spirit to yield pure phenytoin.

Phenobarbital (5-ethyl-5-phenylbarbituric acid) is synthesized through the condensation of diethyl ethylphenylmalonate with urea in the presence of a strong base like sodium methoxide.

-

Procedure: Diethyl ethylphenylmalonate is added to a solution of sodium methoxide. Urea is then added to the reaction mixture. The synthesis is carried out under reflux conditions. The resulting phenobarbital is isolated and purified. A variation of this method involves adding urea to the sodium methoxide solution first, followed by the addition of diethyl ethylphenylmalonate, which has been reported to give a higher yield.

Carbamazepine (5H-dibenz[b,f]azepine-5-carboxamide) can be synthesized by reacting 5H-dibenz[b,f]azepine with potassium cyanate.

-

Procedure: A suspension of iminostilbene (60 g) in acetic acid (600 ml) is heated to 60°C with stirring. A solution of potassium cyanate (40 g) in water (66 ml) is added dropwise over 2 hours. The reaction mixture is briefly heated to 80°C to ensure all the iminostilbene dissolves. After the addition is complete, the mixture is cooled to room temperature, and the precipitated carbamazepine is collected by filtration and dried.

In Vivo Anticonvulsant Screening

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

-

Apparatus: An electroconvulsive stimulator with corneal electrodes.

-

Animals: Mice or rats.

-

Procedure:

-

The test compound is administered to the animals at various doses via the desired route (e.g., intraperitoneal, oral).

-

At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered as the endpoint for protection.

-

The ED50, the dose that protects 50% of the animals from the seizure, is calculated.

-

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.

-

Convulsant Agent: Pentylenetetrazole (PTZ) solution.

-

Animals: Mice or rats.

-

Procedure:

-

The test compound is administered to the animals at various doses.

-

At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg for mice, subcutaneously) is administered.

-

The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

-

The absence of clonic seizures is considered protection.

-

The ED50, the dose that protects 50% of the animals from PTZ-induced seizures, is calculated.

-

In Vitro Target Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand that binds to a specific site on the voltage-gated sodium channel.

-

Materials: Synaptosomal membrane preparations from rat brain, radioligand (e.g., [3H]batrachotoxinin-A 20-α-benzoate), test compounds, filtration apparatus.

-

Procedure:

-

Synaptosomal membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by ureide anticonvulsants.

Caption: GABAergic signaling pathway enhancement by phenobarbital.

Caption: Glutamatergic signaling pathway and its modulation by ureide antagonists.

Experimental Workflows

The following diagrams outline the workflows for key experimental procedures.

Caption: General workflow for the synthesis of ureide anticonvulsants.

Caption: Workflow for in vivo anticonvulsant screening using MES or PTZ tests.

Conclusion

The ureide class of anticonvulsants represents a rich and enduring field of research in medicinal chemistry and neuropharmacology. Their mechanisms of action, centered on the modulation of key ion channels and neurotransmitter systems, provide a rational basis for their therapeutic efficacy. The continued exploration of structure-activity relationships and the development of novel synthetic derivatives hold promise for the discovery of next-generation anticonvulsants with enhanced potency and improved safety profiles. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing the understanding and treatment of epilepsy.

References

- 1. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamazepine | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 3. Carbamazepine - Wikipedia [en.wikipedia.org]

- 4. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pheneturide as a Metabolic Degradation Product: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, an anticonvulsant of the ureide class, is recognized as a metabolic degradation product of phenobarbital. Its biotransformation is a critical aspect of its pharmacokinetic profile and therapeutic window. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing the key degradation products, the experimental protocols for their identification and quantification, and the enzymatic systems likely responsible for these transformations. All quantitative data are presented in structured tables for comparative analysis, and metabolic and experimental workflows are visualized through detailed diagrams.

Introduction

This compound, chemically (RS)-N-Carbamoyl-2-phenyl-butanamide, is a pharmacologically active compound that can be formed in the body from the metabolism of phenobarbital.[1] Understanding the metabolic fate of this compound is essential for predicting its efficacy, potential for drug-drug interactions, and toxicity profile. The primary metabolic transformations involve hydrolysis of the ureide functional group and hydroxylation of the aromatic ring and aliphatic chain.[2] This guide synthesizes the available data on this compound metabolism to serve as a resource for researchers in pharmacology and drug development.

Quantitative Analysis of this compound Metabolites

The metabolic degradation of this compound has been studied in both humans and rats, revealing species-specific differences in the primary metabolites. The following tables summarize the quantitative data on the urinary excretion of this compound metabolites.

Table 1: Relative Abundance of this compound Metabolites in Human Urine [2]

| Metabolite | Chemical Name | Percentage of Total Metabolites |

| M1 | 2-(4-hydroxyphenyl)-butyroylurea | 37.5% |

| M2 | 2-phenylbutyric acid | 40.6% |

| M3 | 2-(4-hydroxyphenyl)-butyric acid | 11.9% |

Table 2: Relative Abundance of this compound Metabolites in Rat Urine [2]

| Metabolite | Chemical Name | Percentage of Total Metabolites |

| M4 | 2-(4-hydroxyphenyl)-butyroylurea | 70.5% |

| M5 | 3-hydroxy-2-phenyl-butyroylurea | 19.6% |

Metabolic Pathways

The biotransformation of this compound proceeds primarily through two major pathways: hydrolysis and hydroxylation.

-

Hydrolysis: The ureide bond in this compound can be hydrolyzed to form 2-phenylbutyric acid. This is a significant pathway in humans.[2]

-

Hydroxylation: The phenyl ring of this compound is susceptible to aromatic hydroxylation, predominantly at the para-position, to form 2-(4-hydroxyphenyl)-butyroylurea. In rats, hydroxylation also occurs on the aliphatic side chain, leading to the formation of 3-hydroxy-2-phenyl-butyroylurea.

While direct studies on the specific enzymes metabolizing this compound are limited, its structural relationship to phenobarbital strongly suggests the involvement of the cytochrome P450 (CYP) enzyme system, particularly the CYP2C and CYP3A subfamilies.

Experimental Protocols

The identification and quantification of this compound metabolites have been achieved through a combination of in vivo studies and analytical chemistry techniques.

In Vivo Metabolism Study

A representative in vivo study protocol for the analysis of this compound metabolites is outlined below.

-

Subject Administration:

-

Human Subjects: Administration of a single oral dose of 10 mg/kg this compound to healthy volunteers.

-

Rat Subjects: Administration of repeated oral doses of 250 mg/kg this compound.

-

-

Sample Collection: Collection of urine from both human and rat subjects over a specified period.

-

Metabolite Extraction:

-

Urine samples are passed through an Amberlite XAD-2 resin column. This non-ionic, hydrophobic resin adsorbs organic compounds, including drug metabolites, from aqueous solutions.

-

The adsorbed metabolites are subsequently eluted from the resin using an organic solvent (e.g., methanol or acetone).

-

-

Enzymatic Hydrolysis:

-

The eluate containing the metabolites is subjected to enzymatic hydrolysis, typically using a mixture of β-glucuronidase and arylsulfatase.

-

This step is crucial for cleaving conjugated metabolites (glucuronides and sulfates), which are often formed to increase the water solubility and facilitate the excretion of drugs and their metabolites. Cleavage allows for the analysis of the parent aglycone structures.

-

-

Metabolite Separation and Purification:

-

The hydrolyzed extract is concentrated and then subjected to preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase C18 column is commonly used with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol).

-

Fractions are collected at regular intervals for subsequent structural analysis.

-

-

Structure Elucidation:

-